1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydropyridine ring, and a cyclobutane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amine group with the Fmoc group, followed by the formation of the tetrahydropyridine ring and the cyclobutane carboxylic acid moiety. The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions, and various solvents like dichloromethane (DCM) and dimethylformamide (DMF) for the reactions .
Chemical Reactions Analysis
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Coupling Reactions: The Fmoc group allows for peptide coupling reactions, making the compound useful in peptide synthesis
Scientific Research Applications
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It is employed in the study of biological systems, including the development of peptide-based drugs and biomaterials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group facilitates the compound’s incorporation into peptides, allowing it to modulate biological processes by interacting with enzymes, receptors, and other proteins. The tetrahydropyridine ring and cyclobutane carboxylic acid moiety contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid include:
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound shares the Fmoc group and a similar structural framework but differs in the ring structure.
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione: Another compound with the Fmoc group, used in peptide synthesis and organic chemistry.
Fmoc-Lys-OtBu: A derivative used in peptide synthesis, featuring the Fmoc group and a lysine residue
These compounds highlight the versatility of the Fmoc group in organic synthesis and its importance in the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-10,22H,5,11-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHNMMNNRUVSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-50-5 |
Source
|
Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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